molecular formula C14H6ClF3N4 B4344739 7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4344739
M. Wt: 322.67 g/mol
InChI Key: VGFAERDCQSSZTN-UHFFFAOYSA-N
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Description

7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves a multi-step process. One common synthetic route starts with the appropriate methyl ketone, which undergoes a series of reactions including cyclization, halogenation, and nitrile formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .

Chemical Reactions Analysis

7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a fluorescent probe in bioimaging applications due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other known anticancer compounds.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of specific kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can be compared with other similar compounds such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidines: These isomeric forms have different ring fusion patterns, resulting in distinct reactivity and applications.

    Pyrazolo[4,3-d]pyrimidines:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N4/c15-14(17,18)12-5-11(8-1-3-10(16)4-2-8)21-13-9(6-19)7-20-22(12)13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFAERDCQSSZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 4
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

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